molecular formula C9H6N2O3 B12829440 3-formyl-1H-indazole-7-carboxylicacid

3-formyl-1H-indazole-7-carboxylicacid

Cat. No.: B12829440
M. Wt: 190.16 g/mol
InChI Key: YADFCYCNTOBCGT-UHFFFAOYSA-N
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Description

3-Formyl-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a formyl group at the third position and a carboxylic acid group at the seventh position of the indazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1H-indazole-7-carboxylic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, where the indazole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding halide with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production methods for 3-Formyl-1H-indazole-7-carboxylic acid may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the indazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.

Major Products:

    Oxidation: 3-Carboxy-1H-indazole-7-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1H-indazole-7-carboxylic acid.

    Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-Formyl-1H-indazole-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-1H-indazole-7-carboxylic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indazole ring can interact with biological receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-Indazole-3-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Formyl-1H-indole-7-carboxylic acid: Similar structure but with an indole ring instead of an indazole ring, leading to different biological activities.

    3-Formyl-1H-indazole-5-carboxylic acid: The carboxylic acid group is at a different position, affecting its reactivity and biological properties.

Uniqueness: 3-Formyl-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-formyl-2H-indazole-7-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-4-7-5-2-1-3-6(9(13)14)8(5)11-10-7/h1-4H,(H,10,11)(H,13,14)

InChI Key

YADFCYCNTOBCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(=O)O)C=O

Origin of Product

United States

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